(S)-2-(4-甲氧基苯甲基氨基)丙醇

描述

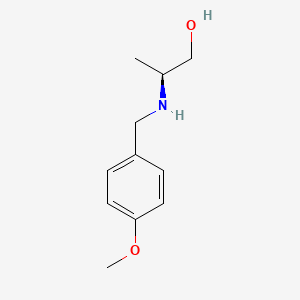

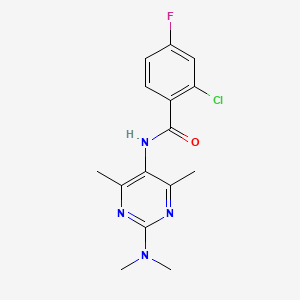

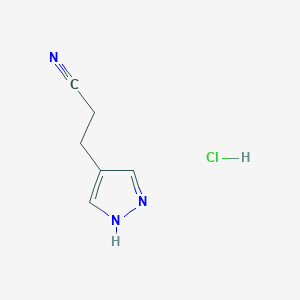

“(S)-2-(4-methoxybenzylamino)propan-1-ol” is a chemical compound with the molecular formula C11H17NO2 . The compound contains a methoxybenzylamino group attached to a propanol backbone. The “(S)” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon propanol backbone with a 4-methoxybenzylamino group attached. This group would consist of a benzene ring (a six-carbon ring) with a methoxy (OCH3) group attached at the 4-position and an amino (NH2) group attached to the benzyl position .科学研究应用

1. 结构和光谱分析

在 Khalid 等人 (2018) 进行的一项研究中,研究了与 (S)-2-(4-甲氧基苄基氨基)丙醇-1 相关的席夫碱衍生物。该研究重点关注结构和光谱分析,同时利用实验方法和密度泛函理论 (DFT)。本研究提供了对与 (S)-2-(4-甲氧基苄基氨基)丙醇-1 相关的化合物的分子结构和电子性质的见解,突出了它们在材料科学和分子工程中的潜在应用 (Khalid 等人,2018)。

2. 晶体结构阐明

Rivera、Ríos-Motta 和 Bolte (2022) 合成了源自 1,3-双{[(4-甲氧基苯基)甲基]氨基}丙醇-2-醇的化合物,并分析了其晶体结构。他们的工作有助于理解固态化学中的分子相互作用和结构组织,这对于设计新材料和药物至关重要 (Rivera、Ríos-Motta 和 Bolte,2022)。

3. 关键中间体的合成

王永梅 (2007) 的研究讨论了从 1-(4-甲氧基苯基)丙酮-2 合成 N-2-(4-甲氧基苯基)-1-甲基乙基苄胺(某些药物的关键中间体)。本研究因其对合成有机化学领域的贡献而具有重要意义,特别是在开发合成复杂分子的新方法方面 (王永梅,2007)。

4. 生物柴油生产中的酶促转化

Modi 等人 (2006) 探索了丙醇-2(一种相关化合物)在脂肪酶介导的植物油转化为生物柴油中的用途。这项研究突出了 (S)-2-(4-甲氧基苄基氨基)丙醇-1 及其衍生物在可持续能源生产中的潜在应用,特别是在生物柴油合成中 (Modi、Reddy、Rao 和 Prasad,2006)。

5. 寡核糖核苷酸合成

高久和鎌池 (1982) 证明了 4-甲氧基苄基的用途,其结构类似于 (S)-2-(4-甲氧基苄基氨基)丙醇-1,作为寡核糖核苷酸合成中的一个新保护基团。该应用在分子生物学和基因工程领域对于 RNA 和 DNA 序列的合成至关重要 (高久和鎌池,1982)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECRNIMUUGOGMJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2661857.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)